molecular formula C14H25N3 B5666941 N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5666941
M. Wt: 235.37 g/mol
InChI Key: CQLNDPSCRUUGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine is a complex organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to a trimethylethane-1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using methanol or dimethyl ether as methylating agents in the presence of acid catalysts . The process is optimized to maximize yield and minimize by-products, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminium hydride.

    Electrophiles: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction typically produces amines or alcohols .

Scientific Research Applications

N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-trimethylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .

Properties

IUPAC Name

N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-15(2)10-11-17(5)12-13-6-8-14(9-7-13)16(3)4/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLNDPSCRUUGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.